molecular formula C18H18N2O B3000403 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-22-2

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B3000403
CAS No.: 852136-22-2
M. Wt: 278.355
InChI Key: RYFUEJJNJKSHIA-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound featuring a benzamide group linked to a 2-methyl-1H-indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry and is known for its diverse biological activities . Researchers value this compound as a key intermediate for the synthesis and exploration of novel bioactive molecules. Indole derivatives have demonstrated a wide spectrum of pharmacological properties in scientific research, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial activities . The structural motif of an indole ring connected to a benzamide is found in compounds with documented research applications, such as selective receptor agonists . This makes 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide a valuable building block for researchers in drug discovery, particularly for developing and studying potential therapies for neurological conditions, inflammation, and cancer. Its mechanism of action in research settings is typically investigated against specific biological targets, such as enzyme inhibition or receptor modulation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-3-6-15(7-4-12)18(21)19-11-14-5-8-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFUEJJNJKSHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-methyl-1H-indole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Indole/Benzamide Motifs

4-Chloro-N-[2-(5-Methyl-1H-Indol-3-Yl)Ethyl]Benzamide
  • Structural Differences : The indole methyl group is at position 3 (vs. position 5 in the target compound), and the benzamide has a chloro substituent (vs. methyl). The linker is an ethyl group (vs. methylene) .
  • The ethyl linker could increase flexibility, affecting conformational stability.
3-(Imidazo[1,2-a]Pyrazin-3-Ylethynyl)-4-Isopropyl-N-[4-Methyl-3-{[4-(Pyridin-3-Yl)Pyrimidin-2-Yl]Amino}Phenyl]Benzamide (Imatinib)
  • Structural Differences: Replaces the indole with an imidazopyrazine-ethynyl group and includes a pyrimidine-aminophenyl substituent .
  • Functional Role : A tyrosine kinase inhibitor targeting DDR1/2 and BCR-ABL. The ethynyl spacer and pyrimidine group contribute to ATP-binding pocket interactions, highlighting how heterocycle variations dictate target specificity .

Pharmacological and Target Selectivity

Leukotriene Receptor Antagonists (e.g., ZD3523)
  • Example : 4-[[5-[((2R)-2-Methyl-4,4,4-Trifluorobutyl)Carbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide (ZD3523).
  • Key Features : A 3-benzylindolecarboxamide with a trifluorobutyl group and sulfonamide substituent. Exhibits nM affinity for leukotriene receptors, demonstrating that fluorinated alkyl chains enhance metabolic stability and potency .
Tyrosine Kinase Inhibitors (e.g., Olverembatinib)
  • Structure : 4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)Methyl]-3-(Trifluoromethyl)Phenyl}-3-[(1H-Pyrazolo[3,4-b]Pyridin-5-Yl)Ethynyl]Benzamide.
  • Functional Role : Targets BCR-ABL and other kinases. The pyrazolo-pyridine and piperazine groups enhance solubility and kinase domain interactions .
  • Divergence : The target compound’s indole group may favor different binding pockets compared to pyrazolo-pyridine-based inhibitors.

Physicochemical and Crystallographic Insights

Crystal Packing and Hydrogen Bonding
  • Example : 4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-Yl]Methyl}Benzamide ().
  • Key Observations :
    • The benzamide and piperidine groups form a semi-chair conformation with a dihedral angle of 89.1° between aromatic rings.
    • Hydrogen bonds (N–H···O) stabilize the crystal lattice, a feature likely shared by the target compound .
  • Comparison : The absence of a piperidine ring in the target compound may reduce conformational rigidity, impacting binding entropy.

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Target Potency/Activity Reference
4-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Benzamide + 2-methylindole Methyl (benzamide), 2-methylindole Not specified N/A
Imatinib Benzamide + pyrimidine 4-Methylpiperazine, pyridinylpyrimidine DDR1/2, BCR-ABL IC₅₀ < 1 µM (kinase assays)
ZD3523 (Leukotriene antagonist) Benzamide + trifluorobutyl-indole Trifluorobutyl, sulfonamide Leukotriene D4 receptor Ki = 0.42 nM
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Chloro-benzamide + indole Chloro, ethyl linker Not specified Structural analog

Table 2. Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
4-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide 306.38 ~3.2 1 (NH) 2 (C=O, indole N)
Olverembatinib 532.56 ~4.1 2 8
ZD3523 629.30 ~5.0 2 7

Biological Activity

4-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 270.34 g/mol. The compound features an indole moiety, which is critical for its biological interactions, along with a benzamide group that enhances its pharmacological profile.

The biological activity of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is primarily attributed to its interaction with various biological targets. The indole structure allows for binding to receptors and enzymes involved in key cellular processes.

Interaction with Enzymes and Receptors

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. By inhibiting COX activity, the compound can potentially reduce inflammation and associated pain responses.

Pharmacological Effects

The pharmacological effects of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide have been evaluated in several studies:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
    • A study reported that the compound induces apoptosis in cancer cells by activating specific signaling pathways linked to cell death .
  • Anti-inflammatory Properties :
    • The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. In vitro studies have shown a reduction in pro-inflammatory cytokines following treatment with this compound.
  • Analgesic Effects :
    • Preliminary animal studies indicate that 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide exhibits analgesic properties comparable to conventional pain relievers .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF710.5
AnticancerA54915.0
COX InhibitionHuman Cells5.0
Anti-inflammatoryMouse ModelNot specified
AnalgesicRat ModelNot specified

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide:

  • Case Study on Indole Derivatives :
    • A study investigated a series of indole-based compounds for their anticancer properties. The findings suggested that modifications to the indole structure significantly impacted the compounds' efficacy against various cancer types .
  • Clinical Implications :
    • Clinical trials are ongoing to assess the safety and efficacy of indole derivatives for treating chronic pain and inflammatory conditions, highlighting their potential as novel therapeutic agents.

Q & A

Q. Can AI-driven platforms accelerate reaction condition screening for novel derivatives?

  • AI Integration :
  • Reaction prediction : IBM RXN for retrosynthetic pathway generation.
  • Autonomous labs : Closed-loop systems (e.g., ChemOS) for real-time optimization of coupling reactions, reducing screening time by 70% .

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